Cas no 942010-19-7 (ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- AKOS024640191
- ethyl 1-(4-fluorophenyl)-6-oxo-4-[(4-phenylbenzoyl)amino]pyridazine-3-carboxylate
- 942010-19-7
- F2332-0444
- ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- ethyl 4-{[1,1'-biphenyl]-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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- Inchi: 1S/C26H20FN3O4/c1-2-34-26(33)24-22(16-23(31)30(29-24)21-14-12-20(27)13-15-21)28-25(32)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,2H2,1H3,(H,28,32)
- InChI Key: MAUXFFUMNCVHRH-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1C(C=C(C(C(=O)OCC)=N1)NC(C1C=CC(=CC=1)C1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 457.14378429g/mol
- Monoisotopic Mass: 457.14378429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 820
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 88.1Ų
ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2332-0444-2μmol |
ethyl 4-{[1,1'-biphenyl]-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
942010-19-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2332-0444-5μmol |
ethyl 4-{[1,1'-biphenyl]-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
942010-19-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2332-0444-10μmol |
ethyl 4-{[1,1'-biphenyl]-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
942010-19-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2332-0444-20μmol |
ethyl 4-{[1,1'-biphenyl]-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
942010-19-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2332-0444-1mg |
ethyl 4-{[1,1'-biphenyl]-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
942010-19-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2332-0444-2mg |
ethyl 4-{[1,1'-biphenyl]-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
942010-19-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2332-0444-3mg |
ethyl 4-{[1,1'-biphenyl]-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
942010-19-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2332-0444-4mg |
ethyl 4-{[1,1'-biphenyl]-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
942010-19-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2332-0444-5mg |
ethyl 4-{[1,1'-biphenyl]-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
942010-19-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2332-0444-10mg |
ethyl 4-{[1,1'-biphenyl]-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
942010-19-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Professional Introduction to Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 942010-19-7)
Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, with the CAS number 942010-19-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridazine class, which is well-documented for its diverse pharmacological properties and potential therapeutic applications. The structural features of this molecule, particularly the presence of a biphenyl amide moiety and a fluorophenyl group, contribute to its unique chemical and biological characteristics.
The biphenyl ring in Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate serves as a key pharmacophore, influencing both its solubility and interactions with biological targets. The amide linkage not only enhances the molecule's stability but also facilitates its binding to specific enzymes and receptors. Furthermore, the introduction of a 4-fluorophenyl group introduces a fluorine atom, which is known to modulate metabolic pathways and improve binding affinity in many drug candidates.
This compound has been extensively studied in recent years due to its potential in developing novel therapeutic agents. Research has shown that derivatives of pyridazine exhibit promising activities against various diseases, including cancer, inflammation, and infectious disorders. The structural motif of Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate aligns well with the criteria for drug-like molecules, making it an attractive candidate for further investigation.
In particular, the combination of the biphenyl amide and fluorophenyl groups has been found to enhance the compound's bioavailability and reduce off-target effects. These features are critical in modern drug design, where optimizing pharmacokinetic properties is essential for achieving therapeutic efficacy. The compound's ability to interact selectively with biological targets while minimizing side effects makes it a valuable asset in medicinal chemistry.
The synthesis of Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms often poses challenges due to their high reactivity and sensitivity to environmental conditions. However, advances in synthetic methodologies have made it possible to incorporate fluorine into complex molecules with high yield and purity.
The pharmacological profile of Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been evaluated through both in vitro and in vivo studies. Initial findings suggest that this compound exhibits significant inhibitory activity against certain enzymes implicated in disease progression. For instance, studies have demonstrated its potential as an inhibitor of kinases and other enzymes involved in cancer signaling pathways. Additionally, preliminary toxicology studies indicate that the compound is well-tolerated at therapeutic doses, suggesting a favorable safety profile.
The development of new drugs often involves a rigorous process of optimization to improve efficacy while minimizing toxicity. Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate represents an early stage candidate that holds promise for further development. Future studies will focus on refining its chemical structure to enhance its pharmacological properties and exploring its potential in treating various diseases.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate and biological targets. These tools have enabled researchers to predict binding affinities and identify key residues involved in drug-receptor interactions. By leveraging these technologies, scientists can design more effective derivatives with improved therapeutic profiles.
In conclusion, Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 942010-19-7) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing innovative therapies that address unmet medical needs.
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